2-(4-methoxyphenyl)-1-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
CAS No.: 899995-01-8
Cat. No.: VC11869071
Molecular Formula: C22H30N6O2
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899995-01-8 |
|---|---|
| Molecular Formula | C22H30N6O2 |
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-1-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C22H30N6O2/c1-25-9-11-26(12-10-25)20-7-8-21(24-23-20)27-13-15-28(16-14-27)22(29)17-18-3-5-19(30-2)6-4-18/h3-8H,9-17H2,1-2H3 |
| Standard InChI Key | XUECOKQBCNQTFA-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC |
| Canonical SMILES | CN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC |
Introduction
Molecular Formula
The molecular formula of the compound is C20H28N4O2.
Structural Features
The compound consists of:
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A 4-methoxyphenyl group (aromatic ring with a methoxy substituent at the para position).
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A pyridazinyl group (six-membered aromatic ring containing two nitrogen atoms in positions 1 and 2).
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Two piperazine rings (six-membered saturated heterocyclic rings containing two nitrogen atoms).
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A central ethanone functional group (-COCH2-) linking the components.
Molecular Weight
The molecular weight is approximately 360.47 g/mol.
IUPAC Name
The IUPAC name is 2-(4-methoxyphenyl)-1-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one.
General Synthetic Pathway
The synthesis of this compound likely involves:
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Formation of the pyridazinyl core: Pyridazine derivatives are typically synthesized via cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.
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Functionalization with piperazine groups: Piperazine moieties can be introduced through nucleophilic substitution reactions or reductive amination.
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Attachment of the methoxyphenyl group: The methoxyphenyl unit can be incorporated via Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.
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Final coupling steps: The ethanone bridge is introduced through selective alkylation or acylation reactions.
Characterization Techniques
To confirm the structure, common analytical methods include:
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NMR Spectroscopy: Both and NMR spectra provide detailed information on chemical shifts, coupling constants, and structural connectivity.
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Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: Identifies functional groups based on characteristic absorption bands.
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Elemental Analysis: Verifies the empirical formula.
Pharmacological Potential
Compounds with similar structural motifs have been explored for various biological activities:
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Antimicrobial Activity: Piperazine derivatives are known to exhibit antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or inhibit enzymatic pathways .
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CNS Activity: Piperazine-containing compounds often interact with neurotransmitter receptors, making them candidates for psychotropic drugs.
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Anticancer Properties: Pyridazine derivatives have shown promise in inhibiting cancer cell proliferation through interactions with DNA or enzyme targets .
Drug Design Implications
The presence of multiple heterocyclic rings enhances the compound's ability to form hydrogen bonds and hydrophobic interactions with biological targets, which is critical for drug-receptor binding.
Related Research Findings
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